N-cyclopropyl-2-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]benzenesulfonamide
Description
N-cyclopropyl-2-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]benzenesulfonamide: is a complex organic compound featuring a cyclopropyl group, a methyl group, and a pyrazole ring attached to a benzenesulfonamide core
Properties
IUPAC Name |
N-cyclopropyl-2-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-10-14(16-8-12-9-17-18-11(12)2)4-3-5-15(10)22(20,21)19-13-6-7-13/h3-5,9,13,16,19H,6-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXNCGXQFHSFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)NC2CC2)NCC3=C(NN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Sulfonamide Formation:
Coupling Reaction: The final step involves coupling the pyrazole derivative with the sulfonamide intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Conversion to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-2-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in studies to understand enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its sulfonamide group is a common pharmacophore in many drugs, suggesting possible applications in treating bacterial infections or other diseases.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]benzenesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The cyclopropyl and pyrazole groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-methyl-3-aminobenzenesulfonamide: Similar structure but lacks the pyrazole ring.
N-cyclopropyl-2-methyl-3-[(1H-pyrazol-4-yl)methylamino]benzenesulfonamide: Similar but without the methyl group on the pyrazole ring.
Uniqueness
N-cyclopropyl-2-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]benzenesulfonamide is unique due to the presence of both the cyclopropyl and pyrazole groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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